Dimethyl sebacate

Description

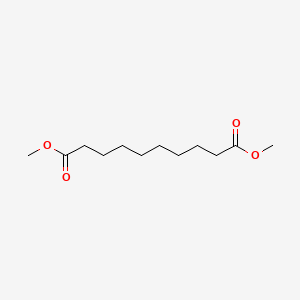

Structure

3D Structure

Properties

IUPAC Name |

dimethyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOUNLDAKADEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026740 | |

| Record name | Dimethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |

| Record name | Dimethyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-79-6 | |

| Record name | Dimethyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G87745M355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510) (DMS), with the chemical formula C₁₂H₂₂O₄, is the dimethyl ester of sebacic acid. It is a versatile organic compound utilized across various industries, primarily as a plasticizer, solvent, and a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). Its utility in these applications is fundamentally dictated by its distinct physical properties. This guide provides a comprehensive overview of the core physical characteristics of dimethyl sebacate, complete with standardized experimental methodologies for their determination, to support research and development activities.

Core Physical Properties

The physical state of this compound is temperature-dependent; it exists as a white crystalline solid below its melting point and transitions to a colorless, oily liquid above it.[1][2] A summary of its key quantitative physical properties is presented below.

Table of Physical Properties

| Property | Value | Units | Conditions |

| Molecular Weight | 230.30 | g/mol | |

| Melting Point | 26 - 31 | °C | |

| Boiling Point | 294 - 300 | °C | @ 760 mmHg |

| 158 | °C | @ 10 mmHg | |

| Density | 0.988 | g/mL | @ 25 °C |

| Refractive Index | 1.4355 - 1.4360 | @ 25-28 °C | |

| Vapor Pressure | 0.0008 - 0.001 | hPa / mmHg | @ 25 °C |

| Flash Point | 145 - 157 | °C | Closed Cup |

| Water Solubility | 120 - 301 | mg/L | @ 20-25 °C |

| LogP (Octanol-Water Partition) | 2.901 - 3.38 | Estimated | |

| Viscosity | 4 | cS | @ 35 °C |

Note: The range in values reflects data from various sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physical properties is critical for chemical characterization and process development. The following sections detail standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity.[1]

Methodology: Capillary Method (e.g., Thiele Tube or Digital Melting Point Apparatus) [12][13]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a digital melting point apparatus.[1][13]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is reported as the melting point.[12]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid. For substances like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.[1][6][8]

Methodology: Distillation or Thiele Tube Method [14][15][16][17]

-

Sample Preparation: For a micro-determination using a Thiele tube, a small fusion tube is filled with a few milliliters of liquid this compound. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).

-

Heating and Observation: The apparatus is heated gently. A stream of bubbles will emerge from the inverted capillary as the air inside expands and is replaced by the substance's vapor. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure.[17]

Density Measurement

Density is a crucial parameter for converting mass to volume and is indicative of a substance's molecular packing.

Methodology: Oscillating U-Tube Digital Density Meter (e.g., ASTM D4052) [2][3][4]

-

Calibration: The digital density meter is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature (e.g., 25°C).

-

Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the oscillating U-tube of the calibrated instrument.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then converted into a density value based on the calibration data.

-

Data Recording: The density is typically reported in g/mL or g/cm³ at the specified temperature.[2]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Methodology: Abbe Refractometer [18]

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature of the prisms is controlled using a circulating water bath.

-

Sample Application: A few drops of liquid this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and light is passed through the sample. The telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: The refractive index is read directly from the instrument's scale. The temperature at which the measurement was taken is also recorded, as the refractive index is temperature-dependent.

Water Solubility Determination

Solubility data is critical for applications involving aqueous environments, such as in drug formulations or environmental fate studies.

Methodology: Flask Method (OECD Guideline 105) [11][19][20][21][22]

-

Equilibration: An excess amount of this compound is added to a known volume of purified water in a flask. The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated aqueous phase is then carefully separated from the excess solid/liquid by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Recording: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/L).

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of sebacic acid with methanol (B129727), using an acid catalyst. This process is foundational to its industrial production.

Caption: Fischer esterification of sebacic acid and methanol.

This reaction involves heating sebacic acid and an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin.[23][24][25] The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ester product. The crude this compound is then purified, typically through distillation.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. pentyllabs.com [pentyllabs.com]

- 11. oecd.org [oecd.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

- 19. oecd.org [oecd.org]

- 20. laboratuar.com [laboratuar.com]

- 21. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 22. filab.fr [filab.fr]

- 23. Production method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 24. CN113443983B - Production method of this compound - Google Patents [patents.google.com]

- 25. This compound - Ataman Kimya [atamanchemicals.com]

dimethyl sebacate chemical structure and IUPAC name

An In-depth Technical Guide to Dimethyl Sebacate (B1225510): Chemical Structure, Properties, and Synthetic Applications

Introduction

Dimethyl sebacate, a diester of sebacic acid, is a versatile organic compound with significant applications in the chemical industry. It serves as a crucial intermediate in the synthesis of various polymers and stabilizers, and also finds use as a plasticizer and solvent.[1][2][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key synthetic methodologies for professionals in research, and drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a ten-carbon aliphatic chain with methoxycarbonyl groups at both ends. Its IUPAC name is dimethyl decanedioate .[2][4][5] The molecule is achiral.[3]

Physicochemical Properties

This compound is a colorless, oily liquid or a white solid at ambient temperature, depending on its purity and the surrounding temperature.[6][7] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Unit |

| Molecular Weight | 230.30 | g/mol |

| Melting Point | 26.3 - 31 | °C |

| Boiling Point | 288 (at 101.3 hPa) | °C |

| Density | 0.99 (at 20°C) | g/cm³ |

| Vapor Pressure | 0.0008 (at 25°C) | hPa |

| Water Solubility | 301 (at 20°C) | mg/L |

| Flash Point | 157 | °C |

| Log Kow (Octanol-Water Partition Coefficient) | 3.38 | |

| Table 1. Physicochemical properties of this compound.[6][7] |

Experimental Protocols

Synthesis of this compound via Esterification

This compound is primarily synthesized through the esterification of sebacic acid with methanol (B129727).[2] This reaction is typically acid-catalyzed.

Objective: To synthesize this compound from sebacic acid and methanol using a solid acid catalyst.

Materials:

-

Sebacic acid

-

Methanol

-

Solid acid catalyst (e.g., strongly acidic ion exchange resin or sulfonated carbon)[6]

-

Sodium carbonate solution

-

Melting kettle with heating jacket

-

Esterification kettle with stirrer and heating

-

Distillation apparatus

Procedure:

-

Melting of Sebacic Acid: Solid sebacic acid is added to a melting kettle. The kettle is heated using a heating jacket to a temperature of 130-150°C until the sebacic acid is completely molten.[6]

-

Esterification - Stage 1: The molten sebacic acid is transferred to an esterification kettle. Methanol and the solid acid catalyst are added. The mixture is stirred and heated to a temperature of 70-85°C for 3-4 hours.[6] During this stage, the esterification reaction begins.

-

Removal of Byproducts: After the first stage of esterification, the temperature is raised to 90°C to evaporate and remove the water and excess methanol from the reaction mixture.[6]

-

Esterification - Stage 2: The reaction temperature is then increased to 110-140°C to drive the esterification to completion.[6]

-

Neutralization: The crude product is cooled and then neutralized with a sodium carbonate solution to remove any remaining acidic catalyst and unreacted sebacic acid.[6]

-

Purification: The neutralized product is purified by rectification (distillation under reduced pressure) to obtain high-purity this compound.[2][3]

Applications and Synthetic Workflows

Intermediate for Hindered Amine Light Stabilizers (HALS)

A primary application of this compound is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2][6] HALS are crucial additives in plastics and coatings to protect against photodegradation.[2] The synthesis of a common HALS, such as one derived from 2,2,6,6-tetramethyl-4-piperidinol, involves the transesterification of this compound.[8]

Caption: Workflow for the synthesis of a Hindered Amine Light Stabilizer (HALS) via transesterification of this compound.

Plasticizers and Solvents

This compound is also utilized as a plasticizer for various resins, including cellulosic resins, vinyl resins, and synthetic rubbers.[1] Its properties make it an effective softening agent and solvent in these applications.[1][6]

Relevance in Drug Development

While not a common pharmaceutical excipient, the principles underlying the chemistry of this compound are relevant to drug development. As a long-chain aliphatic diester, it shares structural similarities with biodegradable polymers used in drug delivery systems. The ester linkages can be designed to be hydrolytically or enzymatically cleaved, allowing for controlled release of an active pharmaceutical ingredient. Further research could explore the potential of sebacic acid-based polyesters, for which this compound is a precursor, in creating novel biocompatible and biodegradable drug carriers.

References

- 1. Production method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound (DMS) - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. globethesis.com [globethesis.com]

- 6. CN113443983B - Production method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

CAS number and molecular weight of dimethyl sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl sebacate (B1225510), a versatile diester with applications spanning from industrial chemistry to pharmaceutical formulations. This document details its chemical properties, synthesis protocols, and analytical methods, presenting a valuable resource for professionals in research and development.

Core Properties of Dimethyl Sebacate

This compound, also known as dimethyl decanedioate, is the dimethyl ester of sebacic acid.[1] It is a fatty acid methyl ester.[2] At room temperature, it exists as a white solid or a colorless liquid.[3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 106-79-6 | [5] |

| Molecular Formula | C₁₂H₂₂O₄ | [6] |

| Molecular Weight | 230.30 g/mol | [5] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 158 °C at 10 mmHg | [1] |

| Density | 0.988 g/mL at 25 °C | [5] |

| Flash Point | 157 °C (closed cup) | [5] |

| Water Solubility | Insoluble | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of sebacic acid with methanol (B129727).[1] This reaction is typically catalyzed by an acid. While traditional methods have employed strong mineral acids like sulfuric acid, recent advancements have focused on the use of solid acid catalysts to improve efficiency and reduce environmental impact.

Experimental Protocol: Esterification of Sebacic Acid with Methanol

This protocol outlines a general procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

-

Sebacic acid

-

Methanol

-

Solid acid catalyst (e.g., strongly acidic ion exchange resin or sulfonated carbon)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Organic solvent (e.g., dichloromethane (B109758) for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid, an excess of methanol, and the solid acid catalyst.

-

Esterification: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

-

Solvent Evaporation: Remove the excess methanol from the filtrate using a rotary evaporator.

-

Work-up: Dissolve the residue in an organic solvent and wash it with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a pure product.

Applications and Relevance to Drug Development

This compound's primary industrial applications are as a plasticizer, solvent, and chemical intermediate.[4] It is used in the manufacturing of cellulosic resins, synthetic rubbers, and as a raw material for light stabilizers.

For drug development professionals, the interest in this compound lies in its application as a plasticizer in pharmaceutical formulations.[7] Its properties make it suitable for use in the film coatings of tablets and capsules, and in the creation of biodegradable encapsulations for drug delivery systems. As a derivative of sebacic acid, which has been investigated as a potential parenteral nutrition substrate, its metabolic fate is of interest.[8]

Visualizing the Synthesis Workflow

To clarify the logical flow of the synthesis process, the following diagram illustrates the key stages of this compound production via esterification.

References

- 1. This compound | 106-79-6 [chemicalbook.com]

- 2. This compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkema.com [arkema.com]

- 4. This compound [portal.cjchemicals.net]

- 5. This compound 99 106-79-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Sebacates – Nayakem [nayakem.com]

- 8. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sebacate (B1225510) (DMS), the dimethyl ester of decanedioic acid, is a versatile chemical compound with a broad spectrum of applications across various industries. Derived from sebacic acid, which is often sourced from castor oil, DMS offers a bio-based profile that is increasingly sought after in the chemical industry. Its utility stems from its properties as a chemical intermediate, a plasticizer, a solvent, and a lubricant base stock. This technical guide provides an in-depth overview of the core industrial applications of dimethyl sebacate, complete with quantitative data, experimental methodologies, and visual representations of key processes.

Core Industrial Applications

The primary industrial applications of this compound can be categorized as follows:

-

Intermediate for Hindered Amine Light Stabilizers (HALS): A major application of DMS is as a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2] HALS are highly effective additives used to protect polymers from degradation caused by UV light. DMS is a key building block for HALS such as Tinuvin 770, a widely used light stabilizer.[1][3]

-

Plasticizer and Softener: this compound is utilized as a plasticizer for a variety of polymers, including cellulosic resins, vinyl resins, and synthetic rubbers.[1][3][4] It enhances the flexibility and workability of these materials.

-

Solvent: With its favorable solubility characteristics, DMS serves as a solvent for various resins and rubbers.[1][3]

-

Lubricants and Cosmetics: Sebacate esters, including DMS, are employed in the formulation of high-performance lubricants and as emollients in cosmetic and personal care products.[5][6][7]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in various industrial processes.

| Property | Value | References |

| Molecular Formula | C12H22O4 | [8][9] |

| Molecular Weight | 230.30 g/mol | [8][9] |

| CAS Number | 106-79-6 | [8][9] |

| Appearance | White solid or colorless liquid | [10] |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 158 °C @ 10 mmHg | [3] |

| Density | 0.988 g/mL at 25 °C | [3] |

| Flash Point | 145 °C | [3] |

| Water Solubility | Insoluble | [3] |

This compound as a Chemical Intermediate: Synthesis of HALS

The synthesis of Hindered Amine Light Stabilizers (HALS) represents a significant use of this compound. A prominent example is the production of Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).

Experimental Protocol: Synthesis of Tinuvin 770 from this compound

This protocol is based on the transesterification reaction between this compound and 2,2,6,6-tetramethyl-4-piperidinol.[11]

Materials:

-

This compound (0.1 mol)

-

1,2,2,6,6-pentamethyl-4-hydroxypiperidine (0.165 mol)

-

Xylene (40g)

-

Dibutyltin (B87310) oxide (catalyst, 1g)

Procedure:

-

Charge a 250 mL four-necked flask equipped with a stirrer, thermometer, and a distillation setup with xylene, this compound, 1,2,2,6,6-pentamethyl-4-hydroxypiperidine, and the dibutyltin oxide catalyst.

-

Heat the reaction mixture to 110-130 °C with stirring.

-

Continuously remove the methanol (B129727) byproduct via distillation.

-

Monitor the reaction progress using liquid chromatography. The typical reaction time is 2.5 hours.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Wash the organic phase, followed by dewatering and decolorizing.

-

Remove the solvent under reduced pressure to obtain the final product.

Expected Yield: 96.31%[11]

This compound as a Plasticizer

Performance of Dibutyl Sebacate as a PVC Plasticizer

| Property | Value | Reference |

| Plasticizer Migration (28 days) | 12.78% | [12] |

| Extension at Break | 350% | [12] |

| Breaking Stress | 15.7 MPa | [12] |

| Shore A Hardness | 80.2 | [12] |

Note: Data is for Dibutyl Sebacate, a related sebacate ester, and is intended for comparative purposes.

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC (ASTM D2284)

This protocol outlines a general procedure for evaluating the efficiency of a plasticizer in flexible PVC based on ASTM D2284.[13]

Materials:

-

PVC resin

-

This compound (or other plasticizer to be tested)

-

Thermal stabilizer

-

Other additives as required

Procedure:

-

Compounding: Prepare PVC formulations with varying concentrations of the plasticizer. This is typically done using a two-roll mill or an internal mixer.

-

Molding: Compression mold the compounded PVC into sheets of a specified thickness.

-

Conditioning: Condition the molded sheets in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period.

-

Tensile Testing: Cut dumbbell-shaped specimens from the conditioned sheets. Perform tensile testing on these specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

-

Hardness Testing: Measure the Shore hardness of the conditioned sheets using a durometer according to ASTM D2240.

-

Migration Testing: Evaluate plasticizer migration through methods such as the activated carbon method or extraction tests.[14][15]

This compound as a Solvent

The effectiveness of a solvent is often characterized by its solubility parameter. The Hansen Solubility Parameters (HSP) for this compound provide a more nuanced understanding of its solvency by breaking down the total Hildebrand parameter into dispersion, polar, and hydrogen bonding components.

| Hansen Solubility Parameter | Value (MPa½) | Reference |

| Dispersion (δD) | 16.6 | [16] |

| Polar (δP) | 2.9 | [16] |

| Hydrogen Bonding (δH) | 6.7 | [16] |

Materials with similar HSP values are likely to be miscible.[17][18] This data is crucial for formulators when selecting DMS as a solvent for specific resins or polymers.

This compound in Lubricants and Cosmetics

Sebacate esters are valued in lubricant formulations for their excellent thermal and oxidative stability.[19][20] They can improve the low-temperature properties of lubricants by reducing the pour point.[19][21]

In the cosmetics industry, related sebacate esters like diethyl sebacate are used for their emollient, masking, and solvent properties.[5] Diethyl sebacate is known to soften and improve the suppleness of the skin and can aid in the penetration of other active ingredients.[5][6] While specific data for this compound in cosmetic applications is limited, its properties suggest it could function similarly as an emollient and solvent.

Performance of Sebacate Esters as Lubricant Additives

The following table shows the effect of different sebacate esters on the pour point of a lubricant base oil.

| Sebacate Ester | Pour Point (°C) | Reference |

| Di-2-ethylbutyl sebacate (D2EBS) | -44 | [19][21] |

| Di-2-ethylhexanol sebacate (D2EHS) | -60 | [19][21] |

| Dihexyl sebacate (DHS) | 8 | [19][21] |

| Dioctyl sebacate (DOS) | 15 | [19][21] |

This data highlights how the structure of the alcohol moiety in the sebacate ester significantly impacts the low-temperature performance of the lubricant.

Conclusion

This compound is a multifunctional chemical with significant industrial importance. Its role as a key intermediate in the synthesis of high-performance light stabilizers is a primary driver of its demand. Furthermore, its utility as a plasticizer, solvent, and component in lubricants and cosmetics underscores its versatility. The information and protocols provided in this guide offer a technical foundation for researchers and professionals working with or considering the use of this compound in their applications. Further research into the specific performance of this compound as a plasticizer in a wider range of polymers and its application in cosmetic formulations would be beneficial for expanding its industrial use.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Product Feature: this compound (DMS) - ChemCeed [chemceed.com]

- 3. chembk.com [chembk.com]

- 4. specialchem.com [specialchem.com]

- 5. us.typology.com [us.typology.com]

- 6. vernixa.com [vernixa.com]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. This compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arkema.com [arkema.com]

- 10. This compound | Castor International [castor-international.nl]

- 11. CN101712772B - Light stabilizer and production method thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 17. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 18. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

Dimethyl Sebacate: A Versatile Chemical Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl sebacate (B1225510), the dimethyl ester of decanedioic acid, is a pivotal chemical intermediate with a broad spectrum of applications, ranging from polymer synthesis to the development of specialized pharmaceuticals.[1][] Its linear aliphatic structure, flanked by two ester functionalities, imparts a unique combination of flexibility, reactivity, and compatibility, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the role of dimethyl sebacate as a chemical intermediate, with a focus on its application in the synthesis of Hindered Amine Light Stabilizers (HALS), advanced polymers, and other key organic molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 106-79-6 | [] |

| Molecular Formula | C12H22O4 | [3] |

| Molecular Weight | 230.30 g/mol | [3] |

| Appearance | Colorless liquid to white solid (below 26 °C) | [4] |

| Melting Point | 29 - 31 °C | [5][6] |

| Boiling Point | 158 °C at 13 hPa | [6] |

| Density | 0.988 g/mL at 25 °C | [7] |

| Water Solubility | Insoluble | [7] |

| log Pow (Octanol/Water Partition Coefficient) | 3.38 | [5] |

Key Synthetic Applications

This compound serves as a crucial precursor in several important industrial syntheses.

Synthesis of Hindered Amine Light Stabilizers (HALS)

One of the most significant applications of this compound is in the production of HALS, which are critical additives for preventing the degradation of polymers by light and heat.[1][7][8] A prominent example is the synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a widely used HALS.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. research.sabanciuniv.edu [research.sabanciuniv.edu]

- 6. env.go.jp [env.go.jp]

- 7. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate 52829-07-9 [sigmaaldrich.com]

- 8. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - Wikipedia [en.wikipedia.org]

solubility of dimethyl sebacate in common organic solvents

An In-depth Technical Guide on the Solubility of Dimethyl Sebacate (B1225510) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl sebacate in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document presents known qualitative and limited quantitative information for this compound. To offer a broader context for its solubility behavior, qualitative data for structurally analogous dimethyl esters of shorter-chain dicarboxylic acids are also included. Furthermore, a detailed experimental protocol for determining the solubility of a compound like this compound is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (C₁₂H₂₂O₄) is the dimethyl ester of sebacic acid, a ten-carbon dicarboxylic acid. It is a colorless to white, oily liquid or solid with a melting point around 29-31°C.[1][2][3] Its molecular structure, featuring a long non-polar hydrocarbon chain capped by two polar ester groups, governs its solubility characteristics. This compound is utilized as a plasticizer, solvent for resins and rubbers, and as an intermediate in the synthesis of various chemicals, including light stabilizers.[4][5] Understanding its solubility is crucial for its effective use in these applications.

Solubility of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of the long C8 alkyl chain makes it generally soluble in non-polar and moderately polar organic solvents, while its polar ester groups allow for some interaction with more polar solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is sparse in the available literature. The most commonly cited quantitative value is its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.3% (v/v)[6] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility are more frequently reported.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Ethanol | Resolved in[7] |

| Ethers | Diethyl Ether | Soluble in[8] |

| Water | Water | Insoluble[1][3][4] |

| Hydrocarbons | Hexane (B92381) | A solution in hexane is commercially available, implying solubility.[9] |

Solubility of Analogous Compounds

To provide a better understanding of the expected solubility of this compound, it is useful to examine the solubility of structurally similar, shorter-chain dimethyl dicarboxylates. Generally, for a homologous series of diesters, solubility in polar solvents tends to decrease as the length of the non-polar aliphatic chain increases.

Table 3: Qualitative Solubility of Structurally Similar Dimethyl Esters

| Compound | Formula | Common Organic Solvents | Solubility Description |

| Dimethyl Succinate | C₆H₁₀O₄ | Ethanol, Ether, Acetone | Soluble[10] |

| Dimethyl Adipate | C₈H₁₄O₄ | Ethanol, Ether, Acetone | Highly miscible[11] |

Based on the trend observed with these analogs, it can be inferred that this compound is likely to be readily soluble in common organic solvents such as alcohols, ketones, and ethers.

Experimental Protocol for Solubility Determination

The following section details a generalized methodology for determining the solubility of a low-melting solid or liquid compound like this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a reliable and commonly used technique.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtrate transferred to the evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the boiling point of this compound but high enough for efficient solvent evaporation.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Solubility ( g/100 mL): (Mass of solute (g) / Volume of filtrate (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | 106-79-6 [chemicalbook.com]

- 2. This compound 99 106-79-6 [sigmaaldrich.com]

- 3. This compound CAS#: 106-79-6 [m.chemicalbook.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound [portal.cjchemicals.net]

- 6. chembk.com [chembk.com]

- 7. This compound (DMS) - Ataman Kimya [atamanchemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. achemtek.com [achemtek.com]

- 10. DIMETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]

- 11. guidechem.com [guidechem.com]

toxicological data and safety profile of dimethyl sebacate

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Dimethyl Sebacate (B1225510)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl sebacate (CAS No: 106-79-6), the dimethyl ester of sebacic acid, is a chemical intermediate primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS).[1] It also finds application as a plasticizer, softening agent, and solvent for various resins and synthetic rubbers.[1] This guide provides a comprehensive overview of its toxicological data and safety profile, compiled from regulatory summaries, safety data sheets, and scientific literature.

Chemical Identity:

-

IUPAC Name: Dimethyl decanedioate[2]

-

Structure: CH3OOC(CH2)8COOCH3

Toxicokinetics and Metabolism

Specific toxicokinetic studies (absorption, distribution, metabolism, and elimination) on this compound are not available.[1] However, based on its molecular structure and physicochemical properties, absorption after oral, dermal, or inhalation exposure cannot be excluded.[1]

Metabolism is expected to occur via hydrolysis, a common pathway for esters, yielding sebacic acid and methanol.[3] This is supported by data on other aliphatic diesters.[3] A study on disodium (B8443419) sebacate infused in human volunteers showed an average plasma half-life of 80.6 minutes, suggesting relatively rapid clearance of the sebacate moiety.[4]

Caption: Hypothetical metabolic pathway for this compound.

Toxicological Profile

The safety of this compound has been evaluated through various toxicological endpoints.

Acute Toxicity

This compound exhibits a low order of acute toxicity. It is not classified as harmful by acute oral or dermal exposure.[1] This is consistent with data on structurally similar aliphatic diesters, which show high oral LD50 values in rats.[3]

Table 1: Acute Toxicity Data Summary

| Endpoint | Species | Route | Value | Classification | Reference |

|---|---|---|---|---|---|

| Oral LD50 | Rat | Oral | >2 g/kg - >64 g/kg* | Not Classified | [3] |

| Dermal LD50 | Not specified | Dermal | Not specified | Not Harmful | [1] |

| Inhalation | Not specified | Inhalation | No data available | Not Classified |

*Data based on read-across from Group B aliphatic diesters.

Irritation and Corrosivity

While not a skin irritant, this compound is classified as causing serious eye damage.[1][2]

Table 2: Irritation Data Summary

| Endpoint | Species | Result | Classification | Reference |

|---|---|---|---|---|

| Skin Irritation | Not specified | Not an irritant | Not Classified | [1][3] |

| Eye Irritation | Rabbit | Causes burns (24h) | Eye Damage 1; H318 |[1][5] |

Experimental Protocol: Eye Irritation (OECD 405) The potential for eye irritation was assessed in a study following OECD Test Guideline 405.[5] This protocol involves the instillation of a measured amount of the test substance into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are observed and scored for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity and reversibility of the effects determine the classification. For this compound, the observed result was "causes burns," leading to a classification of "Serious eye damage".[5]

Sensitization

Based on available data, this compound is not expected to cause allergic skin reactions.[1] However, allergic contact dermatitis has been reported for the related compound, diethyl sebacate, when used in topical medications.[6][7][8]

Table 3: Sensitization Data Summary

| Test Type | Species | Result | Classification | Reference |

|---|

| Local Lymph Node Assay (LLNA) | Mouse | Not a skin sensitizer (B1316253) | Not Classified |[5] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA, OECD 429) The LLNA is an in vivo method for identifying potential skin sensitizers.[5] The protocol involves the topical application of the test substance to the dorsal surface of the ears of mice for several consecutive days. A vehicle control group and, if necessary, a positive control group are run in parallel. The principle of the assay is that sensitizers induce a primary proliferation of lymphocytes in the auricular lymph nodes draining the application site. This proliferation is measured by the incorporation of tritiated methyl thymidine (B127349) or by using non-radioactive alternatives like ATP content measurement. A substance is classified as a sensitizer if it produces a dose-dependent increase in lymphocyte proliferation of a specified magnitude (e.g., a stimulation index of ≥3) compared to the vehicle control. This compound tested negative in this assay.[5]

Caption: Experimental workflow for skin sensitization testing (LLNA).

Repeated Dose Toxicity

Available test data indicate that this compound did not cause target organ toxicity after repeated exposure.[1] However, a hazard summary for the broader category of diesters notes that supporting chemicals have demonstrated effects such as histopathological changes in the kidney and liver in repeated-dose oral and dermal studies.[2]

Genotoxicity

The genotoxicity potential of this compound is considered low. While some in vitro results have been deemed inconclusive, requiring further in vivo testing to finalize the hazard potential, there is generally no evidence of mutagenicity.[1][2] Read-across data from structurally similar adipate (B1204190) and sebacate esters were negative in a range of genotoxicity assays.[3]

Table 4: Genotoxicity Data Summary

| Assay Type | System | Result | Reference |

|---|---|---|---|

| Ames Test* | S. typhimurium | Negative | [3] |

| Mouse Lymphoma Assay* | L5178Y cells | Negative | [3] |

| Chromosomal Aberration* | Chinese Hamster Ovary (CHO) cells | Negative | [3] |

| Micronucleus Test* | Mouse (in vivo) | Negative | [3] |

*Data based on read-across from structurally similar diesters (e.g., adipic acid diisononyl ester, sebacic acid bis(2-ethylhexyl) ester, dibutyl maleate).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) The Ames test is a widely used in vitro assay to assess a substance's potential to cause gene mutations. The protocol uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). These bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations (reversions), allowing the bacteria to regain the ability to grow on an amino acid-deficient medium. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control. Related diesters have tested negative in this assay.[3]

Carcinogenicity

No specific carcinogenicity studies on this compound are available.[1] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[9]

Reproductive and Developmental Toxicity

Available data suggest that this compound does not cause adverse effects on reproduction or the development of offspring.[1] For related diesters, developmental toxicity was observed only at or below doses that were also toxic to the mother.[2] In a screening study with a structural analogue, dibutyl maleate, no adverse developmental effects were reported.[3]

Regulatory Information and Classification

This compound is subject to various regulatory frameworks globally.

GHS Classification: According to Regulation (EC) No 1272/2008, the harmonized classification is:

-

Eye Damage 1; H318: Causes serious eye damage.[1]

Some notifications to the ECHA C&L Inventory also include:

-

Aquatic Chronic 3; H412: Harmful to aquatic life with long lasting effects.[2]

It is important to note that a large percentage of notifications (89.4%) reported that the chemical does not meet GHS hazard criteria.[2]

Caption: Logical workflow for chemical safety and risk assessment.

Conclusion and Safety Recommendations

This compound presents a low hazard profile for most toxicological endpoints, including acute toxicity, skin irritation, sensitization, and genotoxicity. The primary health concern is its potential to cause serious eye damage upon direct contact.[1][5]

Risk Management Recommendations:

-

Engineering Controls: Handle in well-ventilated areas. Ensure eye-wash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Implement good basic standards of occupational hygiene. Avoid contact with skin and eyes.[1][3]

-

Spill Management: Clean up spills immediately to avoid generating dust. Use dry clean-up procedures and place material in a sealed container for disposal.[3]

References

- 1. arkema.com [arkema.com]

- 2. This compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scirp.org [scirp.org]

- 7. Allergic Contact Dermatitis from Diethyl Sebacate in a Topical Antimycotic Medicament [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Environmental Fate and Biodegradability of Dimethyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510) (DMS), the dimethyl ester of sebacic acid, is a versatile chemical intermediate and plasticizer derived from castor oil.[1] Its application in the synthesis of light stabilizers, polymers, and as a solvent necessitates a thorough understanding of its environmental behavior. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dimethyl sebacate, compiling available data on its physicochemical properties, biodegradation, and environmental distribution. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in assessing its environmental impact.

Physicochemical Properties

The environmental distribution and fate of a chemical are largely dictated by its physicochemical properties. Key parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₄ | [2] |

| Molecular Weight | 230.3 g/mol | [2] |

| Physical State | Solid at 20°C and 101.3 kPa | [3] |

| Melting Point | 26.3°C | [3] |

| Boiling Point | 288°C at 101.3 kPa | [3] |

| Water Solubility | 301 mg/L at 20°C | [3] |

| Vapor Pressure | 0.0008 hPa at 25°C | [3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.38 | [3] |

Based on its physicochemical properties, this compound, when released into the environment, is expected to primarily partition to the water compartment.[3]

Biodegradability

Ready Biodegradability

Studies on similar short-chain aliphatic diesters also indicate a high potential for biodegradation.[1]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The OECD 301B test is a stringent method for assessing ready biodegradability in an aerobic aqueous medium.[4] The following provides a generalized experimental protocol for this test, which would be applicable to this compound.

Objective: To determine the ultimate biodegradability of a test substance by measuring the amount of carbon dioxide produced.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[4] The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂), calculated from the carbon content of the test substance.

Key Experimental Parameters:

-

Test Substance Concentration: Typically 10-20 mg/L of organic carbon.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, at a concentration of up to 30 mg/L solids.

-

Mineral Medium: Composed of mineral salts to support microbial growth.

-

Test Duration: 28 days.[4]

-

Temperature: 20 ± 1 °C.

-

CO₂ Measurement: CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or by using an inorganic carbon analyzer.[5]

-

Controls:

-

Blank control (inoculum only) to determine background CO₂ evolution.

-

Reference control (with a readily biodegradable substance like sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control (test substance and reference substance) to assess for inhibitory effects of the test substance on the microorganisms.

-

Pass Criteria: The substance is considered readily biodegradable if at least 60% of the ThCO₂ is produced within a 10-day window during the 28-day test period.[4]

Experimental workflow for the OECD 301B CO₂ Evolution Test.

Environmental Fate

Hydrolysis

Photodegradation

Direct photolysis of this compound is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photodegradation through reaction with photochemically produced reactive species like hydroxyl radicals may occur, but its significance is likely to be low compared to biodegradation.

Degradation in Soil

This compound that partitions to soil is expected to undergo biodegradation. The rate of degradation will depend on soil type, temperature, moisture content, and the microbial population present. The OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" provides a framework for assessing the degradation rate and identifying transformation products in soil.[8][9] In such a test, the half-life (DT50) of the substance is determined. Given its ready biodegradability in aqueous systems, a relatively short half-life in soil is anticipated.

Proposed microbial degradation pathway of this compound.

Bioaccumulation and Ecotoxicity

Bioaccumulation

With a Log Kow of 3.38, this compound has a moderate potential for bioaccumulation.[3] However, its rapid biodegradation is expected to mitigate this potential, preventing significant accumulation in organisms.[3]

Ecotoxicity

Available data indicates that this compound is harmful to fish and aquatic invertebrates and toxic to algae.[3] It is important to note that due to its rapid degradation, the risk to the aquatic compartment is considered low as the substance is expected to be quickly removed in sewage treatment plants.[3]

Conclusion

This compound is a readily biodegradable substance, with its environmental persistence expected to be low. The primary degradation pathway is initiated by the hydrolysis of the ester bonds, followed by the microbial mineralization of the resulting sebacic acid and methanol. While its Log Kow suggests a moderate potential for bioaccumulation, this is likely to be offset by its rapid biodegradation. The main environmental compartment of concern is the aquatic environment, where it exhibits some toxicity to aquatic organisms; however, its rapid removal in wastewater treatment facilities mitigates this risk. Further studies to quantify the specific rates of hydrolysis, photolysis, and soil degradation, and to elucidate the detailed microbial degradation pathway, would provide a more complete environmental risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. arkema.com [arkema.com]

- 4. oecd.org [oecd.org]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. Hydrolytic degradation of ricinoleic-sebacic-ester-anhydride copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. shop.fera.co.uk [shop.fera.co.uk]

A Technical Guide to the Historical Development and Discovery of Sebacate Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey of sebacate (B1225510) esters, from the initial discovery of their parent acid to the evolution of their synthesis and diverse applications. This document provides a comprehensive overview, including detailed experimental protocols from foundational research, a comparative analysis of the physicochemical properties of key sebacate esters, and visual representations of historical and chemical pathways.

Historical Development and Discovery

The story of sebacate esters begins with the discovery of their precursor, sebacic acid. Derived from the Latin word "sebum" (tallow or fat), sebacic acid's history is intrinsically linked to the chemistry of natural oils, particularly castor oil.[1][2][3]

Early Isolation and Characterization (19th Century): The journey to understand and utilize sebacate esters commenced in the 19th century with the isolation of sebacic acid. While the exact first individual to isolate it is not clearly documented in readily available sources, it is established that it was first obtained from the distillation of fats. A significant breakthrough came with the realization that sebacic acid could be produced from castor oil.[1][3]

The Rise of Commercial Production (Late 19th - Early 20th Century): The late 19th and early 20th centuries marked a pivotal period for sebacic acid. The development of the alkaline cleavage (or pyrolysis) of ricinoleic acid, the primary fatty acid in castor oil, enabled the commercial-scale production of sebacic acid.[3][4][5] This process involves heating castor oil with a strong alkali, such as sodium hydroxide (B78521), at high temperatures.[6][7] This innovation unlocked the potential for broader applications of sebacic acid and its derivatives.

The Era of Esterification and Application (20th Century): With a reliable supply of sebacic acid, chemists began to explore its esterification to produce a variety of sebacate esters. The Fischer-Speier esterification method, first described in 1895 by Emil Fischer and Arthur Speier, provided a general and effective route for reacting carboxylic acids with alcohols in the presence of an acid catalyst to form esters.[8][9] This reaction became fundamental to the synthesis of sebacate esters.

Some of the earliest and most significant sebacate esters to be synthesized and find widespread use include:

-

Dibutyl Sebacate (DBS): Utilized as a plasticizer for a variety of polymers, including cellulose (B213188) derivatives and vinyl resins.[10][11] Its synthesis involves the reaction of sebacic acid with butanol.[12]

-

Dioctyl Sebacate (DOS) and Di(2-ethylhexyl) Sebacate (DEHS): These esters, particularly DEHS, became crucial as high-performance plasticizers, especially for applications requiring low-temperature flexibility.[13][14][15] Their development was driven by the needs of the growing polymer and plastics industries.

The 20th century also saw the exploration of alternative synthesis routes for sebacic acid, such as the Kolbe electrolysis of adipic acid, a process developed by Asahi Chemical Industry in Japan and piloted by BASF in Germany.[3][16][17] This method involves the electrolysis of the potassium salt of monomethyl adipate (B1204190) to form dimethyl sebacate, which is then hydrolyzed to sebacic acid.[6]

Quantitative Data of Common Sebacate Esters

The physicochemical properties of sebacate esters are critical to their application. The following table summarizes key quantitative data for several common sebacate esters, allowing for easy comparison.

| Property | This compound (DMS) | Diethyl Sebacate (DES) | Dibutyl Sebacate (DBS) | Dioctyl Sebacate (DOS) | Di(2-ethylhexyl) Sebacate (DEHS) |

| CAS Number | 106-79-6[18] | 110-40-7[1] | 109-43-3[19] | 122-62-3[13] | 122-62-3[20] |

| Molecular Formula | C₁₂H₂₂O₄[18] | C₁₄H₂₆O₄[21] | C₁₈H₃₄O₄[19] | C₂₆H₅₀O₄[13] | C₂₆H₅₀O₄[20] |

| Molecular Weight ( g/mol ) | 230.30[22] | 258.35[23] | 314.46[24] | 426.67[20] | 426.67[25] |

| Melting Point (°C) | 29-31[26] | 1-2[23] | -10[10] | -48[13] | -48[20] |

| Boiling Point (°C) | 158 (at 10 mmHg)[26] | 312[23] | 344.5[10] | 256 (at 5 Torr)[13] | 212 (at 1 mmHg)[27] |

| Density (g/mL at 25°C) | 0.988[26] | 0.963[23] | 0.936[28] | 0.912 (at 25°C)[13] | 0.914[27] |

| Refractive Index (n20/D) | - | 1.436[23] | 1.441[28] | 1.450[29] | 1.450[27] |

| Flash Point (°C) | 145[30] | 113[23] | 186[28] | >110[13] | >110[6] |

| Water Solubility | 301 mg/L at 20°C[18] | Insoluble[1] | Insoluble[19] | <0.1 g/L at 20°C[20] | Insoluble[20] |

Experimental Protocols

This section provides detailed methodologies for key historical experiments related to the production of sebacic acid and the synthesis of its esters. These protocols are based on established chemical principles and historical accounts of early synthesis methods.

Production of Sebacic Acid by Alkaline Pyrolysis of Castor Oil

This protocol is a representation of the traditional industrial method for producing sebacic acid from castor oil.

Materials:

-

Castor oil

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Saponification: In a suitable reaction vessel equipped with a stirrer and heating mantle, a mixture of castor oil and a concentrated solution of sodium hydroxide is heated to approximately 250°C.[3][6] This process saponifies the triglycerides in the castor oil, yielding glycerol (B35011) and the sodium salt of ricinoleic acid.

-

Alkaline Cleavage: The temperature of the reaction mixture is then raised to and maintained at 250-275°C.[3] At this temperature, the sodium ricinoleate (B1264116) undergoes cleavage to produce disodium (B8443419) sebacate and 2-octanol, with the evolution of hydrogen gas.

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled and dissolved in water. The aqueous solution is then carefully acidified in a two-step process. First, sulfuric acid is added to lower the pH to approximately 6. This causes the precipitation of fatty acid byproducts, which are then removed by filtration. The remaining aqueous solution, containing the water-soluble sodium acid sebacate, is further acidified with sulfuric acid to a pH below 3.[7]

-

Purification: The precipitated crude sebacic acid is collected by filtration, washed with cold water to remove any remaining salts and acid, and then dried. For higher purity, the sebacic acid can be recrystallized from hot water or other suitable solvents.

Synthesis of Dibutyl Sebacate (DBS) via Fischer-Speier Esterification

This protocol outlines the synthesis of dibutyl sebacate, a common plasticizer, using the Fischer-Speier esterification method.

Materials:

-

Sebacic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (B151609) (for azeotropic removal of water) or a Dean-Stark apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A mixture of sebacic acid and an excess of n-butanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid) is placed in a round-bottom flask.[11][12] A catalytic amount of concentrated sulfuric acid is carefully added.

-

Esterification: The reaction mixture is heated to reflux. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is removed. This can be achieved by using a Dean-Stark apparatus or by adding an azeotropic agent like benzene and collecting the azeotrope.[12] The reflux is continued until no more water is collected.

-

Work-up and Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel. The excess butanol and any unreacted sebacic acid are removed by washing with a 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. The organic layer is then washed with water.

-

Drying and Purification: The organic layer containing the crude dibutyl sebacate is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the product is purified by vacuum distillation to obtain pure dibutyl sebacate.

Synthesis of Dioctyl Sebacate (DOS)

The synthesis of dioctyl sebacate follows a similar procedure to that of dibutyl sebacate, with the substitution of n-octanol for n-butanol.

Materials:

-

Sebacic acid

-

n-Octanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water) or a Dean-Stark apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Sebacic acid and an excess of n-octanol are combined in a reaction flask with a catalytic amount of concentrated sulfuric acid.

-

Esterification: The mixture is heated to reflux, and the water of reaction is removed azeotropically with toluene using a Dean-Stark apparatus. The reaction is monitored until the theoretical amount of water is collected.

-

Work-up and Neutralization: The cooled reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted sebacic acid, followed by washing with water.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the excess octanol (B41247) and toluene are removed by distillation. The final product, dioctyl sebacate, is then purified by vacuum distillation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key historical and chemical pathways in the development of sebacate esters.

References

- 1. Diethyl sebacate | 110-40-7 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. castoroil.in [castoroil.in]

- 4. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Di(2-ethylhexyl) sebacate – scipoly.com [scipoly.com]

- 7. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dibutyl sebacate - Wikipedia [en.wikipedia.org]

- 11. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. greenchemindustries.com [greenchemindustries.com]

- 14. hallstarindustrial.com [hallstarindustrial.com]

- 15. atamankimya.com [atamankimya.com]

- 16. Sebacic acid - Wikipedia [en.wikipedia.org]

- 17. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 18. arkema.com [arkema.com]

- 19. eastharbourgroup.com [eastharbourgroup.com]

- 20. echemi.com [echemi.com]

- 21. Diethyl Sebacate | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. This compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. セバシン酸ジエチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 24. Dibutyl sebacate | 109-43-3 [chemicalbook.com]

- 25. 122-62-3 CAS MSDS (Bis(2-ethylhexyl) sebacate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 26. This compound | 106-79-6 [chemicalbook.com]

- 27. 癸二酸二(2-乙基己基)酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 28. Dibutyl sebacate = 97.0 GC 109-43-3 [sigmaaldrich.com]

- 29. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 30. fishersci.com [fishersci.com]

Dimethyl Sebacate: A Bio-Based Plasticizer Alternative for Advanced Polymer Formulations

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and safe materials has propelled the exploration of bio-based plasticizers as alternatives to traditional petroleum-derived additives like phthalates. Dimethyl sebacate (B1225510), a derivative of sebacic acid obtained from castor oil, has emerged as a promising, environmentally friendly plasticizer. This technical guide provides a comprehensive overview of dimethyl sebacate, its synthesis, performance characteristics, and the experimental protocols for its evaluation, tailored for professionals in research and development.

Synthesis of this compound

This compound is synthesized through the esterification of sebacic acid with methanol (B129727).[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, or a solid acid catalyst.[2][3] The process involves heating a mixture of sebacic acid and methanol, followed by purification steps like rectification to obtain the final product.[1][4]

The overall synthesis can be represented by the following reaction:

Performance as a Plasticizer

While extensive direct comparative data for this compound is emerging, the performance of a close structural analog, dibutyl sebacate (DBS), provides valuable insights into its expected efficacy as a plasticizer in polyvinyl chloride (PVC).[5]

Mechanical Properties

The addition of a plasticizer significantly impacts the mechanical properties of a polymer, enhancing its flexibility and reducing brittleness. The following table summarizes the mechanical properties of PVC plasticized with dibutyl sebacate (as a proxy for this compound) compared to the traditional phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).

| Performance Metric | Dibutyl Sebacate (DBS) in PVC | Di(2-ethylhexyl) phthalate (DEHP) in PVC | Key Observations |

| Shore A Hardness | 80.2[6] | Typically higher | Lower hardness indicates greater flexibility. Sebacates demonstrate excellent plasticizing efficiency.[5][6] |

| Tensile Strength (MPa) | 15.7[6] | Varies (generally higher) | Provides a good balance of strength and flexibility.[5][6] |